molecular formula C7H10N2O B8517007 3-Amino-1-prop-2-ynylpyrrolidin-2-one

3-Amino-1-prop-2-ynylpyrrolidin-2-one

Cat. No.: B8517007
M. Wt: 138.17 g/mol
InChI Key: GTVRGQBZGILQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-prop-2-ynylpyrrolidin-2-one is a pyrrolidinone derivative featuring a propargyl (prop-2-ynyl) group at the 1-position and an amino substituent at the 3-position.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-amino-1-prop-2-ynylpyrrolidin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-6(8)7(9)10/h1,6H,3-5,8H2

InChI Key

GTVRGQBZGILQON-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC(C1=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of 3-Amino-1-prop-2-ynylpyrrolidin-2-one, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) CAS Number Molecular Weight (g/mol) Key Properties/Applications References
This compound 1: Propargyl, 3: NH₂ Not Available ~152.18 (calculated) Reactivity via propargyl group; potential for click chemistry Inferred
3-Amino-1-hydroxy-pyrrolidin-2-one 1: OH, 3: NH₂ 1003-51-6 116.12 High polarity; hydrogen bonding
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 1: 3-Fluorophenyl, 4: NH₂ 1105195-46-7 194.21 Aromatic interactions; drug intermediate
(S)-2-Amino-1-[(S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one Complex side chain at 1-position 1401665-89-1 229.33 Chiral centers; CNS drug candidate

Electronic and Reactivity Profiles

  • Propargyl vs. Hydroxyl Groups: The propargyl group in this compound confers sp-hybridized carbon atoms, enabling alkyne-specific reactions (e.g., Huisgen cycloaddition). In contrast, 3-Amino-1-hydroxy-pyrrolidin-2-one (CAS 1003-51-6) exhibits strong hydrogen-bonding capacity due to its hydroxyl group, enhancing solubility in polar solvents .
  • Aromatic vs.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in pyrrolidinone derivatives significantly influence their solid-state packing and solubility. While 3-Amino-1-hydroxy-pyrrolidin-2-one forms extensive intermolecular H-bonds (O–H···N and N–H···O) , the propargyl group in the target compound may reduce such interactions due to its non-polar nature. Graph-set analysis (as per Etter’s rules ) would predict distinct aggregation motifs compared to hydroxyl or aryl-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.